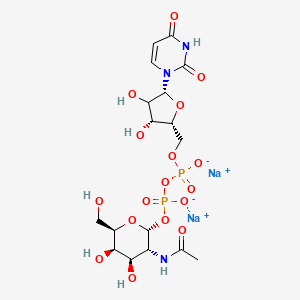

UDP-GalNAc (disodium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uridine diphosphate N-acetylgalactosamine (disodium) is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound serves as a precursor for the synthesis of mucin-type O-glycans, which are essential components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of uridine diphosphate N-acetylgalactosamine (disodium) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which transfer N-acetylgalactosamine residues to substrates. The enzymatic route offers high regio- and stereo-selectivity without the need for protection of functional groups .

Industrial Production Methods

Industrial production of uridine diphosphate N-acetylgalactosamine (disodium) typically involves the use of N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase enzymes. These enzymes facilitate the conversion of N-acetylglucosamine or N-acetylgalactosamine to their respective 1-phosphates, followed by pyrophosphorylation to produce the nucleotide sugar .

化学反応の分析

Types of Reactions

Uridine diphosphate N-acetylgalactosamine (disodium) undergoes various chemical reactions, including:

Interconversion Reactions: It can be interconverted to uridine diphosphate N-acetylglucosamine through the action of UDP-galactose 4’-epimerase.

Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, transferring N-acetylgalactosamine residues to acceptor molecules.

Common Reagents and Conditions

Common reagents used in these reactions include glycosyltransferases and UDP-galactose 4’-epimerase. The reactions typically occur under mild conditions, often in aqueous solutions at physiological pH .

Major Products Formed

The major products formed from these reactions include glycoproteins and glycolipids, which are essential for various biological functions .

科学的研究の応用

Biochemical Research

UDP-GalNAc is pivotal in studying glycosylation patterns and enzyme specificity. Researchers have developed innovative techniques such as the "bump–hole" chemical reporter system to investigate the activity of GalNAc transferases. This system allows for the engineering of GalNAc transferases to create orthogonal enzyme-substrate pairs that can be used to explore glycosylation in complex biological environments. Such advancements facilitate a better understanding of the roles of specific GalNAcTs in health and disease, paving the way for potential therapeutic applications .

Glycoengineering

In biotechnology, UDP-GalNAc is utilized for glycoengineering therapeutic proteins. The compound enables the modification of glycosylation patterns on proteins, which can enhance their efficacy and stability. This process is crucial for producing biopharmaceuticals with improved pharmacokinetics and reduced immunogenicity. The use of UDP-GalNAc in vitro allows researchers to generate glycan variants efficiently, leading to optimized drug development processes that save time and costs while ensuring product quality consistency .

Cosmetic Formulations

UDP-GalNAc has also found applications in cosmetic formulations. Its role in enhancing skin hydration and barrier function has been explored, making it a valuable ingredient in skincare products aimed at improving skin health. The compound's ability to influence glycosylation can enhance the effectiveness of active ingredients in topical formulations, leading to better outcomes for consumers seeking skin rejuvenation and repair .

Case Study 1: Glycosylation of Therapeutic Proteins

A study demonstrated the application of UDP-GalNAc in modifying the glycosylation profile of a therapeutic protein using N-acetylgalactosaminyltransferase. The results indicated that altering the glycan structures improved the protein's stability and activity, showcasing UDP-GalNAc's potential to enhance biopharmaceuticals' therapeutic efficacy.

Case Study 2: Mucin Synthesis

Research focused on mucin production utilized UDP-GalNAc to investigate its role in mucin-type O-glycosylation. The findings revealed that UDP-GalNAc is crucial for synthesizing mucins that protect epithelial surfaces, highlighting its importance in maintaining mucosal health.

作用機序

Uridine diphosphate N-acetylgalactosamine (disodium) exerts its effects by serving as a donor substrate for glycosyltransferases. These enzymes transfer N-acetylgalactosamine residues to acceptor molecules, initiating mucin-type O-glycosylation. This process is crucial for the formation of glycoproteins and glycolipids, which play vital roles in cell signaling, immune defense, and other biological functions .

類似化合物との比較

Similar Compounds

Uridine diphosphate N-acetylglucosamine: Similar in structure and function, it is also involved in glycosylation processes.

Uridine diphosphate galactose: Another nucleotide sugar that participates in glycosylation.

Uniqueness

Uridine diphosphate N-acetylgalactosamine (disodium) is unique due to its specific role in mucin-type O-glycosylation, which is essential for the production of mucus and other glycoproteins involved in various biological processes .

生物活性

Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc) is a crucial donor substrate in the biosynthesis of mucin-type O-glycans. This compound plays a significant role in various biological processes, particularly in glycosylation reactions catalyzed by polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). This article delves into the biological activity of UDP-GalNAc, highlighting its enzymatic interactions, kinetic properties, and implications in health and disease.

Overview of UDP-GalNAc

UDP-GalNAc is a nucleotide sugar that serves as a donor of the GalNAc moiety in glycosylation reactions. It is synthesized from N-acetylgalactosamine and uridine triphosphate (UTP). The transfer of GalNAc from UDP-GalNAc to serine or threonine residues on proteins is the first step in O-glycan biosynthesis, which is essential for protein function and cellular signaling.

Enzymatic Activity

Polypeptide GalNAc-Transferases

UDP-GalNAc is primarily utilized by polypeptide GalNAc-transferases (GalNAc-Ts), which catalyze the transfer of GalNAc to target peptides. There are 20 distinct isoenzymes of GalNAc-Ts, each with unique substrate specificities and kinetic properties. The activity of these enzymes can be influenced by various factors including the presence of metal ions such as manganese (Mn²⁺) and the structural characteristics of the acceptor peptides.

Kinetic Properties

The enzymatic kinetics of UDP-GalNAc transfer reactions have been extensively studied. For instance, one study demonstrated that the binding constant for UDP-GalNAc can vary significantly depending on the specific GalNAc-T isoenzyme involved. The kinetic parameters such as maximum velocity (V_max) and Michaelis constant (K_m) are crucial for understanding how effectively these enzymes utilize UDP-GalNAc as a substrate .

Case Studies

-

Glycosylation in Cancer

Research has shown that altered glycosylation patterns, often mediated by UDP-GalNAc and its associated transferases, are linked to cancer progression. For example, increased expression of specific GalNAc-T isoenzymes has been correlated with metastatic behavior in breast cancer cells . -

Mucins and Respiratory Diseases

Mucins are heavily glycosylated proteins that play vital roles in protecting epithelial surfaces. UDP-GalNAc is integral to mucin biosynthesis, and dysregulation in its transfer can lead to respiratory diseases such as chronic obstructive pulmonary disease (COPD) . Studies indicate that targeting the pathways involving UDP-GalNAc may provide therapeutic avenues for managing such conditions.

Data Tables

特性

分子式 |

C17H25N3Na2O17P2 |

|---|---|

分子量 |

651.3 g/mol |

IUPAC名 |

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1 |

InChIキー |

HXWKMJZFIJNGES-GIGGDGPWSA-L |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

正規SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。